Di-2,3-dihydro-1-benzofuran-5-ylacetic acid

Description

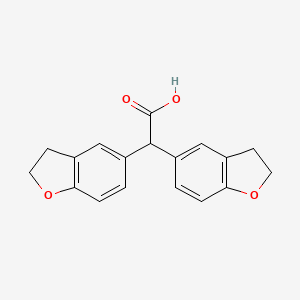

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid (CAS: 453550-77-1) is a bicyclic aromatic compound with the molecular formula C₁₈H₁₆O₄ and a molecular weight of 296.32 g/mol. Its structure features a central acetic acid group bonded to two 2,3-dihydrobenzofuran-5-yl moieties, making it a bis-substituted derivative . This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and fine chemicals, with applications in pharmacological research and industrial synthesis. Synonyms include bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid and 5-Benzofuranacetic acid, α-(2,3-dihydro-5-benzofuranyl)-2,3-dihydro- .

Properties

IUPAC Name |

2,2-bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c19-18(20)17(13-1-3-15-11(9-13)5-7-21-15)14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10,17H,5-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTNUKDMWFXDBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(C3=CC4=C(C=C3)OCC4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375547 | |

| Record name | Bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886497-39-8 | |

| Record name | Bis(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886497-39-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Palladium-Catalyzed Tandem Cyclization and Cross-Coupling

A prominent method for synthesizing benzofuran derivatives, including Di-2,3-dihydro-1-benzofuran-5-ylacetic acid, involves a palladium-catalyzed tandem cyclization/Suzuki coupling reaction . This approach starts from appropriately substituted phenols, which are first etherified with 3-bromo-2-methylpropene under basic conditions (potassium carbonate in methyl ethyl ketone). The resulting ethers undergo palladium nanoparticle-catalyzed cyclization and cross-coupling to form the benzofuran ring system with the desired substitution pattern.

- After cyclization, saponification (hydrolysis) of ester intermediates using sodium hydroxide yields the corresponding carboxylic acids, including this compound.

- The carboxylic acid can be further coupled with amines using coupling agents such as HATU and DiPEA to generate derivatives if needed.

This method is advantageous for its mild conditions and ability to introduce diverse substituents at the 3-position of the benzofuran ring, which can influence biological activity and solubility.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Etherification | 3-bromo-2-methylpropene, K2CO3, methyl ethyl ketone | Formation of ether intermediate |

| Cyclization/Suzuki coupling | Pd nanoparticle catalyst, suitable boronic acid | Formation of benzofuran core |

| Saponification | NaOH, aqueous medium | Conversion to carboxylic acid |

Reference: Synthetic schemes and reaction conditions detailed in a 2009 study on 2,3-dihydro-1-benzofuran derivatives.

Cyclization of 2-Hydroxyphenylacetic Acid Derivatives

Another classical approach involves the acid- or base-catalyzed cyclization of 2-hydroxyphenylacetic acid or its derivatives. This method typically proceeds as follows:

- Starting from 2-hydroxyphenylacetic acid, cyclization is induced by heating in the presence of acidic catalysts such as sulfuric acid or Lewis acids.

- The reaction conditions often include refluxing in solvents like toluene or ethanol to facilitate ring closure, forming the dihydrobenzofuran ring fused with the acetic acid side chain.

This route is straightforward and scalable, making it suitable for industrial production.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Cyclization | Acid catalyst (e.g., H2SO4), heat, solvent (toluene/ethanol) | Formation of dihydrobenzofuran ring with acetic acid substituent |

Reference: General synthetic route described in industrial and laboratory-scale preparations.

Chloromethylation and Subsequent Hydrolysis

A patented method for preparing (2,3-dihydro-5-benzofuranyl) acetic acid involves:

- Starting from 2,3-dihydrobenzofuran, chloromethylation is performed by reacting the substrate with formaldehyde and hydrogen chloride in the presence of a condensing agent and Lewis acids (e.g., zinc chloride, iron chloride, aluminum chloride).

- This introduces a chloromethyl group at the 5-position of the benzofuran ring.

- Subsequent hydrolysis of the chloromethyl intermediate yields the acetic acid derivative.

This method allows selective functionalization at the 5-position and is useful for preparing intermediates for pharmaceutical synthesis.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Chloromethylation | Formaldehyde, HCl, Lewis acid catalyst (ZnCl2, FeCl3), condensing agent | Introduction of chloromethyl group at position 5 |

| Hydrolysis | Aqueous base or acid | Conversion to acetic acid group |

Reference: EP Patent EP0794183B1 describing preparation of (2,3-dihydro-5-benzofuranyl) acetic acid.

Industrial Production Considerations

- Industrial synthesis typically scales up the above methods, emphasizing controlled reaction conditions to maximize yield and purity.

- Use of industrial-grade catalysts and reagents with continuous flow reactors or batch reactors is common.

- Purification is achieved through recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical or specialty chemical applications.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Pd-Catalyzed Tandem Cyclization/Suzuki Coupling | Substituted phenols | Pd catalyst, K2CO3, boronic acids | Mild, room to moderate temp | High selectivity, versatile substitution | Requires Pd catalyst, multi-step |

| Acid/Base-Catalyzed Cyclization | 2-Hydroxyphenylacetic acid | H2SO4 or Lewis acids | Heating, reflux in solvent | Simple, scalable | Less control over substitution |

| Chloromethylation + Hydrolysis | 2,3-Dihydrobenzofuran | Formaldehyde, HCl, Lewis acids | Excess reagents, acidic conditions | Selective functionalization at 5-position | Use of corrosive reagents, multi-step |

Research Findings and Analytical Characterization

- The palladium-catalyzed method has been shown to produce benzofuran derivatives with improved bioavailability and drug-like profiles due to controlled substitution patterns.

- Analytical techniques such as ¹H NMR, ¹³C NMR, HPLC, and mass spectrometry are routinely used to confirm the structure and purity of the synthesized this compound.

- Reaction optimization studies indicate that base strength, solvent choice, and temperature critically affect yield and selectivity in cyclization steps.

- Industrial processes emphasize reaction monitoring and purification to meet pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The benzofuran ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Formation of benzofuran-5-carboxylic acid.

Reduction: Formation of benzofuran-5-ylmethanol.

Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Organic Synthesis

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the development of new chemical entities and derivatives that can be explored for various applications.

Biological Studies

The compound is utilized in studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biological processes.

Pharmacological Research

Research indicates that this compound exhibits potential therapeutic effects. It has been investigated for its role as a precursor in drug development targeting various diseases, including cancer and neuropathic pain .

Antioxidant Activity

Studies have shown that derivatives of this compound possess significant antioxidant properties. For instance, certain derivatives inhibited leukotriene biosynthesis, which is critical in inflammatory responses .

Cannabinoid Receptor Modulation

Research identifies di-2,3-dihydro-1-benzofuran derivatives as selective agonists for cannabinoid receptor 2 (CB2), suggesting potential applications in treating neuropathic pain through their action on these receptors .

Study on Neuropathic Pain

In an animal model of paclitaxel-induced neuropathy, di-2,3-dihydro-1-benzofuran derivatives were administered, resulting in significant pain reduction compared to control groups. This highlights their therapeutic potential in pain management.

Antitumor Activity Evaluation

A study evaluated the antitumor effects of several benzofuran derivatives, including di-2,3-dihydro-1-benzofuran compounds. Findings indicated that these compounds could inhibit cell proliferation across various cancer cell lines, suggesting their role in cancer therapy .

Mechanism of Action

The mechanism of action of Di-2,3-dihydro-1-benzofuran-5-ylacetic acid involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Ethyl Di-2,3-dihydro-1-benzofuran-5-ylacetate

- Molecular Formula : C₂₀H₂₀O₄

- Molecular Weight : 324.376 g/mol

- Key Features : Ethyl ester derivative of the parent acid, retaining two 2,3-dihydrobenzofuran groups but replacing the carboxylic acid (-COOH) with an ethyl ester (-COOEt) .

- Applications : Acts as a high-yield synthetic intermediate. A reported synthesis route achieves 97% yield , highlighting its utility in scalable production .

Ethyl 2,3-Dihydro-1-benzofuran-5-yl(oxo)acetate

- CAS : 79002-49-6

- Molecular Formula : C₁₂H₁₂O₅ (inferred)

- Key Features : Contains a ketone (oxo) group adjacent to the ester functionality, distinguishing it from the acetic acid derivatives.

- Applications : The oxo group increases electrophilicity, making it reactive in nucleophilic addition reactions. It serves as a precursor for synthesizing heterocyclic compounds .

2-(2,3-Dihydro-1-benzofuran-5-yl)-4-methyl-1,3-thiazole-5-carboxylic Acid

- Molecular Formula: C₁₄H₁₃NO₃S

- Molecular Weight : 283.33 g/mol (calculated)

- Key Features : Incorporates a thiazole ring with a methyl substituent and a carboxylic acid group.

- Applications : Thiazole rings are associated with antimicrobial and anti-inflammatory activities. This compound may exhibit enhanced bioactivity compared to purely aromatic analogs .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- CAS : 331-39-5

- Molecular Formula : C₉H₈O₄

- Molecular Weight : 180.16 g/mol

- Key Features: A phenolic acid with two hydroxyl groups on the benzene ring, contrasting with the dihydrobenzofuran moieties in the target compound.

- Applications : Widely used as an antioxidant in food, cosmetics, and supplements. Its structural simplicity allows for broad bioavailability but limits thermal stability compared to benzofuran derivatives .

Data Table: Structural and Functional Comparison

Biological Activity

Di-2,3-dihydro-1-benzofuran-5-ylacetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound features a benzofuran core, which is known for its diverse biological activities. The structural characteristics of this compound allow it to interact with various biological targets, including receptors and enzymes involved in critical physiological processes.

1. Antioxidant Properties

Research indicates that derivatives of di-2,3-dihydro-1-benzofuran have significant antioxidant activity. A study demonstrated that these compounds can inhibit leukotriene biosynthesis, which is crucial in inflammatory responses. Although not the most potent inhibitors, they serve as templates for designing more effective antioxidant agents .

2. Cannabinoid Receptor Agonism

A series of studies have identified di-2,3-dihydro-1-benzofuran derivatives as potent selective agonists for cannabinoid receptor 2 (CB2). These compounds were designed to improve drug-like properties and showed promise in treating neuropathic pain through their agonistic action on CB2 receptors .

3. G Protein-Coupled Receptor Activation

Di-2,3-dihydro-1-benzofuran derivatives have been recognized for their role as agonists of G protein-coupled receptors, specifically GPR40 and free fatty acid receptor 1 (FFA1). These receptors are involved in glucose metabolism and insulin secretion, making these compounds potential candidates for managing type 2 diabetes .

Study on Neuropathic Pain

In an animal model of paclitaxel-induced neuropathy, specific di-2,3-dihydro-1-benzofuran derivatives were administered to assess their analgesic effects. The results indicated that these compounds significantly reduced pain responses compared to control groups, highlighting their therapeutic potential in pain management .

Antitumor Activity

Another study evaluated several benzofuran derivatives, including di-2,3-dihydro-1-benzofuran compounds, for antitumor activity. The findings showed that these compounds could inhibit cell proliferation in various cancer cell lines, suggesting a role in cancer therapy .

Research Findings Summary

Q & A

Basic: What are the common synthetic routes for Di-2,3-dihydro-1-benzofuran-5-ylacetic acid?

Methodological Answer:

The compound is typically synthesized via multi-step organic reactions. A key route involves functionalizing the 2,3-dihydrobenzofuran core at the 5-position with an acetyl group, followed by oxidation or substitution to introduce the acetic acid moiety. For example:

- Step 1 : Lithiation of 5-bromo-2-methoxybenzaldehyde using n-BuLi in THF at −78°C, followed by coupling with aldehydes to form intermediates .

- Step 2 : Hydrolysis or acid-catalyzed deprotection (e.g., using HBr/H₂O) to generate the carboxylic acid group .

- Step 3 : Reduction with LiAlH₄ or catalytic hydrogenation to stabilize the dihydrobenzofuran ring .

Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity .

Basic: How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H NMR : Peaks for the dihydrobenzofuran ring (δ 3.2–4.0 ppm for -CH₂-O-) and the acetyl/acetic acid group (δ 2.1–2.5 ppm for CH₃CO) .

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~2500–3300 cm⁻¹ (OH of carboxylic acid) .

- Crystallography : Single-crystal X-ray diffraction confirms the planar benzofuran core and spatial orientation of substituents. For example, analogous compounds show intermolecular hydrogen bonding between carboxylic acid groups, influencing crystal packing .

Basic: What pharmacological activities or biological screening approaches are relevant for this compound?

Methodological Answer:

While direct pharmacological data for this compound is limited, structurally similar dihydrobenzofuran derivatives are screened for:

- Antioxidant activity : DPPH radical scavenging assays .

- Anti-inflammatory potential : COX-2 inhibition studies via enzyme-linked immunosorbent assay (ELISA) .

- Neuroprotective effects : In vitro models using SH-SY5Y neuronal cells under oxidative stress .

Standard protocols involve dose-response curves (0.1–100 µM) and comparison to positive controls (e.g., ascorbic acid for antioxidants) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer:

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or Lewis acids (e.g., AlCl₃ for Friedel-Crafts acetylation) can enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while THF or dichloroethane favors low-temperature reactions .

- Reaction Monitoring : Use TLC or in situ FTIR to track intermediate formation and adjust stoichiometry (e.g., excess acetylating agents) .

Controlled studies comparing yields under varying temperatures (−78°C vs. RT) and reaction times (3–24 h) are critical .

Advanced: How to resolve contradictions in NMR and mass spectrometry data during structural elucidation?

Methodological Answer:

- NMR Discrepancies :

- Mass Spectrometry :

Advanced: What computational methods predict the reactivity and stability of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps) and acidity (pKa of the carboxylic acid group) .

- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to predict bioavailability and protein-binding affinity .

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 active site) .

Advanced: How to design analogues for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at positions 4 or 6 of the benzofuran ring to assess steric/electronic effects .

- Side Chain Variations : Replace the acetic acid group with esters, amides, or ketones to modulate lipophilicity and bioavailability .

- Synthetic Strategies :

- Parallel Synthesis : Use combinatorial libraries (e.g., Ugi reaction) to generate diverse analogs .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties .

Biological testing (e.g., IC₅₀ determination) and QSAR modeling (e.g., partial least squares regression) identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.